molecular formula C28H30N4O3 B6514284 N-{3-[ethyl(phenyl)amino]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892280-53-4

N-{3-[ethyl(phenyl)amino]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Número de catálogo: B6514284
Número CAS: 892280-53-4
Peso molecular: 470.6 g/mol
Clave InChI: UYUQXARBRCTYRU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

"N-{3-[ethyl(phenyl)amino]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide" is a quinazoline derivative characterized by a tetrahydroquinazoline core substituted with ethyl(phenyl)amino, phenylethyl, and carboxamide groups. Quinazolines are a well-studied class of heterocyclic compounds with diverse pharmacological applications, including kinase inhibition and anticancer activity . This article provides a comparative analysis of this compound with structurally and functionally related analogs, leveraging bioactivity profiling, proteomic interaction signatures, and chemical modeling strategies.

Propiedades

IUPAC Name

N-[3-(N-ethylanilino)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O3/c1-2-31(23-12-7-4-8-13-23)18-9-17-29-26(33)22-14-15-24-25(20-22)30-28(35)32(27(24)34)19-16-21-10-5-3-6-11-21/h3-8,10-15,20H,2,9,16-19H2,1H3,(H,29,33)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUQXARBRCTYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Key Observations :

  • The phenylethyl and ethyl(phenyl)amino groups introduce steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility compared to smaller substituents (e.g., methoxy or carboxylate groups) .

Bioactivity Profile Analysis

Evidence from hierarchical clustering of bioactivity profiles (NCI-60 and PubChem data) indicates that structural similarity strongly correlates with shared modes of action . For example:

  • Compounds with tetrahydroquinazoline cores and carboxamide side chains cluster with kinase inhibitors due to ATP-binding pocket interactions.
  • In contrast, quinazoline derivatives with methoxy groups (e.g., the patented compound in Table 1) exhibit distinct bioactivity, such as adrenergic receptor antagonism .

Table 2: Hypothetical Bioactivity Clustering of Target Compound vs. Analogs

Compound Group Bioactivity Cluster Protein Targets (Hypothetical)
Target Compound Kinase inhibition EGFR, VEGFR2
Methoxy-substituted Quinazolines GPCR modulation α1-adrenergic receptor, serotonin 5-HT2
Quinolone-carboxylates DNA topoisomerase inhibition DNA gyrase, Topo IV

This suggests that minor structural variations (e.g., substituent polarity) significantly alter target specificity .

Proteomic Interaction Signatures and Functional Behavior

The CANDO platform predicts functional behavior by analyzing proteomic interaction signatures across 48,278 protein structures . Key findings:

  • The target compound may share proteomic interaction homology with multikinase inhibitors (e.g., sorafenib) due to its ability to bind conserved kinase domains.
  • Despite structural dissimilarity to sulfonamide-containing quinolones (Table 1), proteomic signatures suggest overlapping off-target effects (e.g., cytochrome P450 interactions), which could influence drug safety profiles .

Implications of Lumping Strategies in Chemical Modeling

Lumping strategies group structurally similar compounds to simplify chemical models . For the target compound:

  • Lumping Criteria : Shared tetrahydroquinazoline core and carboxamide group.
  • Modeling Impact : Lumping with other quinazoline-carboxamides may overlook unique interactions mediated by its phenylethyl substituent, underscoring the need for hybrid modeling approaches .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.